molecular formula C21H23N5OS B11654456 (6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11654456
M. Wt: 393.5 g/mol
InChI Key: FWLVDCUDODCUOR-OWBHPGMISA-N
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Description

The compound (6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic molecule It features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidine core, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then reacted with appropriate thiadiazole and pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the imino group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles in various chemical reactions.

Biology

Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. Research focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiadiazolo-pyrimidine core may interact with nucleic acids or proteins, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole have similar structural features and are studied for their antimicrobial and anticancer properties.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring and are widely used in medicinal chemistry.

Uniqueness

What sets (6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its combination of these three distinct moieties into a single molecule. This unique structure provides a multifaceted approach to interacting with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

5-amino-2-heptyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H23N5OS/c1-2-3-4-5-6-11-18-25-26-19(22)16(20(27)24-21(26)28-18)12-14-13-23-17-10-8-7-9-15(14)17/h7-10,12-13H,2-6,11,22H2,1H3/b14-12-

InChI Key

FWLVDCUDODCUOR-OWBHPGMISA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=NC4=CC=CC=C43)N

Canonical SMILES

CCCCCCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=NC4=CC=CC=C43)N

Origin of Product

United States

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